N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzotriazole moiety, a benzofuran ring, and a thiourea group
Preparation Methods
The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves multiple steps, typically starting with the preparation of the benzotriazole and benzofuran intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or benzofuran rings, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA include other benzotriazole derivatives and benzofuran-based compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, or physical properties.
Properties
Molecular Formula |
C24H18ClN5O2S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2S/c1-13-7-9-16(12-18(13)25)30-28-19-10-8-15(11-20(19)29-30)26-24(33)27-23(31)22-14(2)17-5-3-4-6-21(17)32-22/h3-12H,1-2H3,(H2,26,27,31,33) |
InChI Key |
CWJPAVMZMLQINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C)Cl |
Origin of Product |
United States |
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